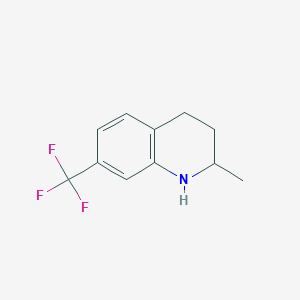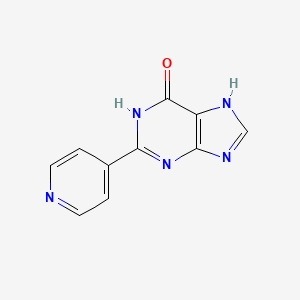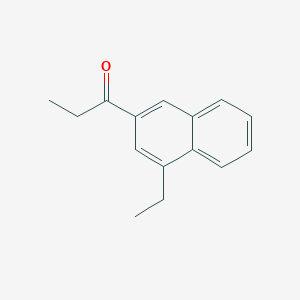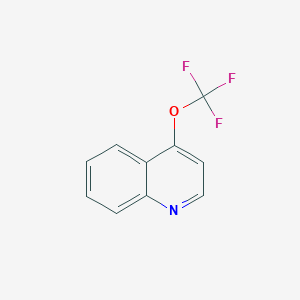
3-(Chloromethyl)-7-hydroxy-2-benzopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-7-hydroxy-2-benzopyrone is an organic compound that belongs to the class of benzopyrones. Benzopyrones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is characterized by the presence of a chloromethyl group at the third position and a hydroxyl group at the seventh position on the benzopyrone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-hydroxy-2-benzopyrone typically involves the chloromethylation of 7-hydroxy-2-benzopyrone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons to attack the aldehyde, followed by rearomatization of the benzopyrone ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-7-hydroxy-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-formyl-7-hydroxy-2-benzopyrone.
Reduction: Formation of 3-methyl-7-hydroxy-2-benzopyrone.
Substitution: Formation of various substituted benzopyrones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-7-hydroxy-2-benzopyrone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating inflammatory diseases.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-7-hydroxy-2-benzopyrone involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interaction with biological molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic activity through cyclooxygenase inhibition.
Methyl salicylate: Another salicylic acid derivative with anti-inflammatory properties.
Mesalamine: Used to treat inflammatory bowel disease by inhibiting the COX pathway.
Uniqueness
3-(Chloromethyl)-7-hydroxy-2-benzopyrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloromethyl and a hydroxyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94279-06-8 |
|---|---|
Fórmula molecular |
C10H7ClO3 |
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
3-(chloromethyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H,5H2 |
Clave InChI |
VDQNCLDHHFTJDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)

![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)











